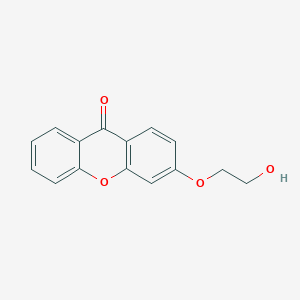

3-(2-Hydroxyethoxy)-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

646063-94-7 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

3-(2-hydroxyethoxy)xanthen-9-one |

InChI |

InChI=1S/C15H12O4/c16-7-8-18-10-5-6-12-14(9-10)19-13-4-2-1-3-11(13)15(12)17/h1-6,9,16H,7-8H2 |

InChI Key |

SCGUXZHIYPNDEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Hydroxyethoxy 9h Xanthen 9 One

Established Synthetic Pathways for Xanthone (B1684191) Core Structures

The synthesis of the dibenzo-γ-pyrone framework, the characteristic core of xanthones, has been extensively studied. up.pt The most prevalent and historically significant methods involve the construction of this tricyclic system from simpler aromatic precursors through various cyclization and condensation strategies. semanticscholar.orgnih.gov

Cyclization Reactions (e.g., Grover, Shah, and Shah Reaction, Benzophenone (B1666685) Cyclization)

Cyclization reactions are a cornerstone of xanthone synthesis. The Grover, Shah, and Shah (GSS) reaction is a classical one-pot method that involves heating a salicylic (B10762653) acid derivative and a suitable phenol (B47542) with zinc chloride in phosphoryl chloride. up.ptrsc.org This approach can directly yield the xanthone skeleton, particularly if the benzophenone intermediate formed possesses an additional hydroxyl group at the 6 or 6' position to facilitate cyclization. up.ptrsc.org However, a significant limitation of the GSS method is that it can sometimes terminate at the intermediate benzophenone stage, especially when phenols like resorcinol (B1680541) are used. rsc.org

To address these limitations and improve yields, modifications have been developed. One notable improvement is the use of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid), which serves as a powerful condensing agent and can provide high yields (90–95%) of the xanthone directly, often with no detectable benzophenone intermediate. up.ptresearchgate.net

The Benzophenone Cyclization route is another major pathway, typically proceeding in two distinct steps. up.pt It begins with a Friedel–Crafts acylation between a substituted benzoyl chloride and a phenolic derivative to form a 2,2'-dioxygenated benzophenone. up.pt This intermediate is then subjected to a cyclodehydration process to form the central pyrone ring of the xanthone. researchgate.net This cyclization can occur through nucleophilic substitution or an addition-elimination mechanism. up.pt

Diaryl Ether Formation and Subsequent Cyclization

An alternative to the benzophenone route is the synthesis via a diaryl ether intermediate. up.pt This method typically involves an Ullmann condensation reaction between a sodium phenolate (B1203915) and a benzoic acid derivative with a halogen in the ortho position. up.pt This step forms a 2-aryloxybenzoic acid. The subsequent and final step is an intramolecular electrophilic cycloacylation, which closes the ring to form the xanthone structure. up.ptresearchgate.net While effective, intermolecular acylation reactions are often reported to give higher yields than the Ullmann ether synthesis, making the benzophenone route a more commonly chosen strategy. up.pt

Condensation Reactions

Condensation reactions represent a broad and fundamental approach to xanthone synthesis. nih.gov The GSS reaction is itself a type of condensation reaction. More generally, the condensation of salicylic acid derivatives with phenol partners is a highly appealing synthetic strategy due to the low cost of starting materials and the atom-economy of the transformation. nih.gov As noted, the use of powerful condensing agents like Eaton's reagent has significantly improved the efficiency of these reactions, particularly when utilizing very electron-rich phenol substrates such as phloroglucinol (B13840) and its derivatives. nih.gov Other strategies include the condensation of aryl aldehydes with phenol derivatives. rsc.org

Targeted Synthesis of 3-(2-Hydroxyethoxy)-9H-xanthen-9-one

The synthesis of the specific molecule this compound requires a multi-step approach. First, a xanthone core with a hydroxyl group at the 3-position must be synthesized. This precursor, 3-hydroxy-9H-xanthen-9-one, can then be functionalized to introduce the 2-hydroxyethoxy side chain.

Strategies for Introducing the 2-Hydroxyethoxy Moiety

The precursor, 3-hydroxy-9H-xanthen-9-one, can be synthesized by refluxing resorcinol and methyl salicylate. prepchem.com Once this intermediate is obtained, the 2-hydroxyethoxy moiety is introduced via etherification of the phenolic hydroxyl group. Several strategies exist for this transformation:

Williamson Ether Synthesis: The most common method would be a reaction between the sodium or potassium salt of 3-hydroxy-9H-xanthen-9-one (formed by reacting with a base like potassium carbonate or sodium hydride) and a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. A potential complication is the self-condensation of the 2-haloethanol or reaction at both the hydroxyl and alcohol ends.

Reaction with Ethylene (B1197577) Oxide: The phenoxide of 3-hydroxy-9H-xanthen-9-one can act as a nucleophile to open an ethylene oxide ring. This reaction directly installs the 2-hydroxyethoxy group and is highly atom-economical.

Reaction with Ethylene Carbonate: A milder alternative involves reacting the hydroxyxanthone with ethylene carbonate in the presence of a suitable catalyst. This method is often used for the hydroxyethylation of phenols and avoids the handling of gaseous ethylene oxide.

In all these methods, the choice of base, solvent, and temperature is critical to ensure the selective etherification of the phenolic hydroxyl group without side reactions. rsc.org

Reaction Optimization and Process Parameters

Optimizing the synthesis involves fine-tuning the conditions for both the formation of the xanthone core and the subsequent etherification.

For the synthesis of the 3-hydroxy-9H-xanthen-9-one core, parameters to consider include the choice of catalyst (e.g., Eaton's reagent for potentially higher yields over traditional GSS conditions) and the reaction time and temperature to maximize conversion and minimize degradation. semanticscholar.orgnih.gov

For the crucial etherification step to introduce the 2-hydroxyethoxy group, several parameters must be optimized. The choice of solvent is critical; polar aprotic solvents like DMF or acetone (B3395972) are commonly used for Williamson ether synthesis. The choice of base is also important, with milder bases like potassium carbonate often being sufficient and preferable to stronger, more hazardous bases like sodium hydride. Reaction temperature and time must be carefully controlled to drive the reaction to completion while preventing side reactions.

Green Chemistry Approaches in Xanthone Synthesis

The pursuit of environmentally benign chemical processes has led to the development of several green chemistry approaches applicable to the synthesis of xanthones and their derivatives. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of xanthones, these approaches often focus on the core formation and subsequent modifications, such as the introduction of the 2-hydroxyethoxy group onto a xanthone precursor.

A key precursor for obtaining this compound is 3-hydroxy-9H-xanthen-9-one. The synthesis of this intermediate can be achieved by refluxing resorcinol and methyl salicylate. This initial step, while foundational, can be assessed for its greenness by evaluating solvent choice, energy consumption, and waste generation.

The subsequent etherification of 3-hydroxy-9H-xanthen-9-one to introduce the 2-hydroxyethoxy group is a critical step where green chemistry principles can be effectively applied. Traditional Williamson ether synthesis, while a robust method, often utilizes polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and strong bases such as sodium hydride (NaH), which present environmental and safety concerns. numberanalytics.com

Modern green approaches to O-alkylation of phenols, which are analogous to the synthesis of the target molecule, advocate for the use of less hazardous reagents and solvent systems. These include:

Phase-Transfer Catalysis (PTC): PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org This method can eliminate the need for anhydrous conditions and expensive polar aprotic solvents. For the synthesis of this compound, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt could be employed to transfer the phenoxide of 3-hydroxy-9H-xanthen-9-one from an aqueous or solid phase to an organic phase containing the alkylating agent (e.g., 2-chloroethanol). This can lead to milder reaction conditions, reduced solvent usage, and easier product isolation. nih.govnih.gov

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Research into the O-alkylation of phenolic compounds has explored the use of more benign solvents, such as ionic liquids or even water, under specific conditions. researchgate.net For instance, carrying out the Williamson ether synthesis in an aqueous micellar medium can be an environmentally friendly alternative. wikipedia.org

Catalytic Approaches: The use of catalysts can enhance reaction efficiency and selectivity. For O-alkylation reactions, the use of solid-supported catalysts can simplify purification processes as the catalyst can be easily filtered off and potentially reused.

The table below summarizes some green chemistry approaches that could be adapted for the synthesis of this compound, based on analogous reactions with phenolic compounds.

| Green Chemistry Approach | Potential Reagents/Conditions for 3-hydroxy-9H-xanthen-9-one Etherification | Key Advantages |

| Phase-Transfer Catalysis | 3-hydroxy-9H-xanthen-9-one, 2-chloroethanol, K₂CO₃ (base), Tetrabutylammonium bromide (catalyst), Toluene/Water (solvent system) | Milder reaction conditions, avoidance of hazardous bases and solvents, potential for scalability. crdeepjournal.orgnih.gov |

| Microwave-Assisted Synthesis | 3-hydroxy-9H-xanthen-9-one, 2-chloroethanol, K₂CO₃ (base), Solvent-free or high-boiling point solvent (e.g., PEG) | Rapid reaction rates, increased yields, reduced energy consumption. numberanalytics.com |

| Greener Solvents | 3-hydroxy-9H-xanthen-9-one, 2-bromoethanol, Base, Aqueous micellar solution (e.g., CTAB in water) | Reduced use of volatile organic compounds, improved safety profile. wikipedia.org |

Scalable Synthesis and Yield Optimization Considerations

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. For the synthesis of this compound, optimization of the Williamson ether synthesis step is paramount. researchgate.net

Key Parameters for Optimization:

Choice of Base and Solvent: The selection of the base and solvent significantly impacts reaction yield and cost. numberanalytics.com While strong bases like NaH in anhydrous DMF can provide high yields on a small scale, their use on a large scale is often problematic due to safety and cost. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred in industrial settings due to their lower cost, easier handling, and reduced safety risks. researchgate.net The solvent choice should balance reactant solubility, reaction temperature, and ease of removal and recycling.

Nature of the Alkylating Agent: The reactivity of the alkylating agent is a key factor. While 2-bromoethanol is more reactive than 2-chloroethanol, the latter is often more cost-effective for large-scale production. The choice may depend on a cost-benefit analysis considering reaction time and yield. researchgate.net

Use of Catalysts: As mentioned in the green chemistry section, phase-transfer catalysts can be highly beneficial for scalability. They can improve reaction rates under milder conditions and with less expensive base/solvent systems. The catalyst loading itself is a parameter to be optimized to maximize efficiency while minimizing cost. phasetransfer.com

The following table outlines key considerations for optimizing the scalable synthesis of this compound via the Williamson ether synthesis of 3-hydroxy-9H-xanthen-9-one.

| Parameter | Laboratory Scale (High Yield Focus) | Scalable Synthesis (Optimization Focus) | Rationale for Change |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Lower cost, improved safety, easier handling. researchgate.net |

| Solvent | Anhydrous Dimethylformamide (DMF) | Toluene, Methyl Ethyl Ketone (MEK) | Lower cost, easier to remove and recycle, lower toxicity profile. |

| Alkylating Agent | 2-Bromoethanol | 2-Chloroethanol | Lower cost for bulk quantities. researchgate.net |

| Catalyst | Often not used with strong bases | Tetrabutylammonium Bromide (TBAB) | Enhances reaction rate with weaker bases, allowing for milder conditions. nih.gov |

| Temperature | 80-100 °C | Optimized for minimal byproduct formation | Balancing reaction rate with selectivity and energy consumption. francis-press.com |

Spectroscopic and Analytical Characterization Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. For 3-(2-Hydroxyethoxy)-9H-xanthen-9-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR Analysis

Proton NMR (¹H NMR) would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the xanthone (B1684191) core, the methylene protons of the hydroxyethoxy side chain, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the ether oxygen. Coupling patterns (spin-spin splitting) would help to establish the connectivity of the protons, particularly within the aromatic rings.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) would reveal the number of unique carbon atoms in the molecule. The spectrum would display characteristic signals for the carbonyl carbon (typically in the range of δ 175-185 ppm), the aromatic carbons, and the aliphatic carbons of the side chain. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of protons on the aromatic rings and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity across quaternary carbons and linking the hydroxyethoxy side chain to the C-3 position of the xanthone core.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact molecular formula (C₁₅H₁₂O₄). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond in the side chain and successive losses of small molecules like CO from the xanthone core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy would be used to identify the functional groups present in the molecule. Key absorption bands would be expected for the hydroxyl group (O-H stretch, typically a broad band around 3400 cm⁻¹), the aromatic C-H stretches, the carbonyl group (C=O stretch, around 1650 cm⁻¹), and the C-O bonds of the ether and alcohol (in the fingerprint region).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The xanthone core is a chromophore that would exhibit characteristic absorption maxima (λ_max) in the UV-Vis region, typically with multiple bands corresponding to π-π* and n-π* transitions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC) would be used to monitor the progress of the synthesis and to determine the appropriate solvent system for column chromatography.

Column Chromatography would be the primary method for purifying the crude product.

High-Performance Liquid Chromatography (HPLC) would be employed to determine the final purity of the compound with high accuracy. A reversed-phase HPLC method would likely be developed to separate the target compound from any impurities.

In the absence of specific published data, the detailed characterization of this compound remains a matter of standard analytical chemistry practice. The generation of the data tables and detailed research findings as requested would require the actual synthesis and analysis of this compound in a laboratory setting.

Spectroscopic and Analytical Characterization of this compound

The rigorous identification and characterization of chemical compounds are foundational to their application in research and industry. For this compound, a derivative of the xanthone scaffold, a suite of analytical techniques is employed to ensure its purity, quantify its presence, and elucidate its structure. This article details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) in the analysis of this specific compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. The process involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing them to elute from the column at different times, which are recorded as retention times.

For the analysis of xanthone derivatives like this compound, reversed-phase HPLC is commonly the method of choice. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. A typical method would involve a C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape. nih.gov Detection is frequently accomplished using a UV-Vis detector, as the xanthone's aromatic structure absorbs ultraviolet light effectively. nih.govnih.gov

While specific experimental data for this compound is not detailed in the provided search results, a typical analysis would yield a chromatogram with a distinct peak corresponding to the compound's retention time under the specified conditions. This retention time is a key identifier and is used for quantification against a standard curve.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 237 nm |

| Retention Time (t R ) | Data not available in search results |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds in a gaseous mobile phase. As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio, and measures their intensity.

The direct analysis of this compound by GC-MS can be challenging due to its polarity and potentially low volatility, which are imparted by the hydroxyl (-OH) group. For compounds with active hydrogen atoms, such as alcohols and phenols, derivatization is often a necessary step to increase volatility and thermal stability. This process involves replacing the active hydrogen with a nonpolar group, such as a trimethylsilyl (TMS) group.

Once derivatized, the compound can be injected into the GC-MS. The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion peak and characteristic fragmentation patterns. This fragmentation data is crucial for confirming the molecular structure. Although specific GC-MS conditions for this compound are not available, a general approach can be outlined.

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| GC Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Spectrum Data | Data not available in search results |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for separating mixtures and assessing sample purity. It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action. Components of the sample travel up the plate at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.

For phenolic compounds like this compound, silica gel plates (60F 254) are a common choice for the stationary phase. oup.com The mobile phase, or eluent, is typically a mixture of solvents tailored to achieve optimal separation. Solvent systems for phenols often consist of a nonpolar component, a more polar component, and sometimes an acid to reduce "tailing" of the spots. oup.comnih.gov Examples of solvent systems used for separating phenolic compounds include mixtures like toluene-acetone-formic acid or ethyl acetate-hexane. nih.govnih.gov

After development, the separated spots can be visualized, often under UV light where compounds with chromophores appear as dark spots on a fluorescent background. oup.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass backing |

| Mobile Phase (Eluent) | Toluene:Acetone (B3395972):Formic Acid (e.g., 4.5:4.5:1 v/v/v) nih.gov |

| Visualization | UV light (254 nm) |

| Retention Factor (R f ) | Data not available in search results; dependent on the exact mobile phase composition |

Based on a thorough review of available scientific literature, it is not possible to provide an article on the "Computational and Theoretical Investigations of this compound" that adheres to the specified outline. There is currently no published research containing the specific data required for the requested sections and subsections, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital analysis, molecular docking simulations, or Quantitative Structure-Activity Relationship (QSAR) studies focused solely on this particular compound.

The explicit instructions to generate content that strictly focuses on "this compound" and does not introduce information outside the provided outline cannot be fulfilled without the necessary foundational research data. General discussions of computational methods or findings related to other xanthone derivatives would not meet the precise requirements of the request.

Computational and Theoretical Investigations of 3 2 Hydroxyethoxy 9h Xanthen 9 One

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Development of Predictive Models for Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool used to correlate the chemical structure of a compound with its biological activity. nih.govrsc.org This approach is instrumental in drug discovery for screening large libraries of compounds and prioritizing synthesis efforts. researchgate.net For 3-(2-Hydroxyethoxy)-9H-xanthen-9-one, a QSAR model could be developed to predict its activity against a specific biological target.

The development of a QSAR model involves several key steps:

Data Set Compilation: A collection of molecules with structural similarity to this compound and their corresponding experimentally determined biological activities would be gathered.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties, would be calculated for each compound in the dataset.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is constructed that relates the descriptors to the biological activity.

Validation: The predictive performance of the model is rigorously assessed using various validation techniques to ensure its robustness and reliability.

Hypothetical Data for a QSAR Study of Xanthenone Derivatives

| Compound | Molecular Weight | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Xanthenone_1 | 210.21 | 2.85 | 17.07 | 5.2 |

| Xanthenone_2 | 226.21 | 2.34 | 37.30 | 5.8 |

| This compound | 270.28 | 1.67 | 57.53 | 6.5 |

| Xanthenone_4 | 242.24 | 2.62 | 26.30 | 6.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereoelectronic and Conformational Analysis

The three-dimensional arrangement of atoms (conformation) and the electronic properties of a molecule are critical determinants of its biological activity. Stereoelectronic and conformational analysis aims to identify the low-energy conformations of a molecule and understand how its electronic structure influences its shape and reactivity.

For this compound, the flexible hydroxyethoxy side chain can adopt numerous conformations. Computational methods, such as quantum mechanics calculations, can be used to perform a conformational search to identify the most stable arrangements. This analysis would focus on:

Torsional Angles: Investigating the rotation around the single bonds of the side chain.

Intramolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds, that can stabilize specific conformations.

Electronic Properties: Calculating properties like molecular electrostatic potential and frontier molecular orbital energies to understand the molecule's reactivity.

Illustrative Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Intramolecular Hydrogen Bond |

|---|---|---|---|

| 1 (Extended) | 0.00 | 178.5 | No |

| 2 (Folded) | -1.25 | -65.2 | Yes (OH to ether oxygen) |

| 3 (Gauche) | 0.58 | 62.1 | No |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its interactions with a biological target, such as a protein or nucleic acid. ufsc.br For this compound, MD simulations could be used to study its binding stability within a receptor's active site and to explore its conformational dynamics upon binding.

An MD simulation would typically involve:

System Setup: Creating a virtual model of the compound bound to its target, solvated in a water box with appropriate ions.

Simulation: Running the simulation for a specified period (nanoseconds to microseconds) to observe the atomic motions.

Analysis: Analyzing the trajectory to extract information about binding stability, key intermolecular interactions, and conformational changes.

Example Metrics from a Hypothetical MD Simulation

| Simulation Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | Indicates stable binding in the active site. |

| Protein-Ligand H-Bonds | 2.5 ± 0.8 | Highlights key hydrogen bonding interactions. |

| Binding Free Energy (kcal/mol) | -9.8 | Predicts a favorable binding affinity. |

Note: The data in this table is hypothetical and for illustrative purposes only. Enhanced sampling MD simulations can be particularly useful for predicting the diverse activities of a series of related ligands.

Mechanistic Studies of Biological Interactions in Vitro and Non Human in Vivo

Enzyme Modulation and Inhibition Mechanisms

Extensive searches for in vitro and non-human in vivo studies on 3-(2-Hydroxyethoxy)-9H-xanthen-9-one yielded no specific data regarding its modulatory or inhibitory effects on the following enzymes and pathways.

Inhibition of Kinase Activity (e.g., Tyrosine Kinases, EGFR, CDK2)

There are no specific studies detailing the inhibitory action of this compound against tyrosine kinases, Epidermal Growth Factor Receptor (EGFR), or Cyclin-Dependent Kinase 2 (CDK2). While other xanthone (B1684191) derivatives have been investigated for kinase inhibition, this activity cannot be extrapolated to the subject compound without direct experimental evidence.

Modulation of Glycosidase Enzymes (e.g., α-Glucosidase, α-Amylase)

Research on the modulatory effects of this compound on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, is currently absent from the scientific literature. Studies on other hydroxylated or alkoxy-substituted xanthones have shown varied levels of inhibition against these enzymes, but specific data for the 2-hydroxyethoxy variant is not available. nih.govnih.gov

Inhibition of Nitric Oxide Production and Inflammatory Mediators (e.g., COX-2, IL-6, PGE2)

No published research specifically investigates the capacity of this compound to inhibit nitric oxide (NO) production or to modulate key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), or prostaglandin (B15479496) E2 (PGE2). While some xanthones, like 1,2-dihydroxy-9H-xanthen-9-one, have demonstrated inhibition of IL-6 and PGE2 synthesis, these findings are specific to that particular structure. mdpi.com

Topoisomerase II Inhibition

The role of this compound as a Topoisomerase II inhibitor has not been explored in documented studies. The activity of other xanthone derivatives, such as 3-(3-butylamino-2-hydroxy-propoxy)-1-hydroxy-xanthen-9-one, as Topoisomerase IIα inhibitors highlights the potential of the general scaffold but does not provide specific information for the compound . nih.gov

Aromatase Inhibition

There is no available data to suggest that this compound functions as an aromatase inhibitor. Aromatase inhibition is a key mechanism for certain anti-cancer agents, but this activity has not been reported for this specific xanthone derivative.

Xanthine (B1682287) Oxidase Inhibition

The inhibitory effect of this compound on xanthine oxidase, an enzyme involved in purine (B94841) metabolism and uric acid production, has not been characterized in the scientific literature.

Antimicrobial Mechanisms

Inhibition of Bacterial Efflux Pumps

Research into xanthone derivatives has identified the inhibition of bacterial efflux pumps as a significant antimicrobial mechanism. These pumps are a primary driver of multidrug resistance (MDR) in bacteria, actively expelling antibiotics from the cell. While studies focusing specifically on this compound are not extensively detailed in available literature, the general mechanism for this class of compounds involves acting as efflux pump inhibitors (EPIs). By blocking these pumps, they restore the efficacy of conventional antibiotics that would otherwise be expelled. This synergistic activity has been noted for xanthones against resistant bacterial strains, particularly those overexpressing pumps like NorA in Staphylococcus aureus.

Disruption of Biofilm Formation and Quorum Sensing

The formation of bacterial biofilms, which provides a protective environment for microbial colonies, is often regulated by a cell-to-cell communication system known as quorum sensing (QS). Certain xanthone compounds have been shown to interfere with these processes. The disruption of QS signaling pathways can prevent the formation of biofilms, leaving the bacteria more susceptible to antimicrobial agents and host immune responses. This anti-biofilm activity is a key area of investigation for combating chronic and persistent bacterial infections.

Interference with Microbial Sterol Biosynthesis (e.g., Ergosterol)

In fungi, the integrity of the cell membrane is crucial for survival and is maintained by the sterol ergosterol (B1671047). A key antifungal mechanism for some compounds is the inhibition of ergosterol biosynthesis. This interference disrupts the fungal cell membrane's structure and function, leading to increased permeability and ultimately cell death. Xanthone derivatives have been investigated for this activity, targeting enzymes within the ergosterol synthesis pathway. This mechanism is a validated target for many clinically used antifungal drugs.

Antifungal Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme in fungal cells, responsible for managing DNA topology during replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis. Some xanthone derivatives have demonstrated the ability to inhibit fungal topoisomerase II, presenting a distinct mechanism for their antifungal effects. This mode of action is particularly valuable as it differs from that of many common antifungal agents, suggesting a potential role in overcoming resistance.

Antitubercular Activity

Xanthone-based compounds have been evaluated for their activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit promising minimum inhibitory concentrations (MIC) against this pathogen. For instance, a series of xanthone derivatives were synthesized and tested, with some compounds showing significant efficacy. The activity is often linked to the specific substitutions on the xanthone core, which influence the compound's ability to penetrate the mycobacterial cell wall and interact with essential cellular targets.

Table 1: Antitubercular Activity of a Related Xanthone Derivative Data presented is for a representative xanthone derivative from a research study to illustrate typical findings in this compound class.

| Compound | MIC (μg/mL) against M. tuberculosis H37Rv |

| Xanthone Derivative A | 6.25 |

| Isoniazid (Control) | 0.025 |

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

This compound belongs to the xanthone family, a class of compounds well-regarded for their antioxidant properties. Their mechanism of action is multifaceted, primarily involving the scavenging of free radicals and the chelation of metal ions that can catalyze oxidative reactions.

The core structure of the xanthone, a dibenzo-γ-pyrone scaffold, is crucial for this activity. The presence and position of hydroxyl and other substituent groups, such as the hydroxyethoxy group in this specific compound, modulate its antioxidant potential. These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging chain reactions. This ability to mitigate oxidative stress is fundamental to preventing cellular damage implicated in a variety of pathological conditions.

In vitro assays are commonly used to quantify this potential. For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay measures the ability of a compound to donate a hydrogen atom. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay similarly assesses scavenging activity against the ABTS radical cation. Ferric Reducing Antioxidant Power (FRAP) assays measure the ability to reduce ferric iron.

Table 2: Representative Antioxidant Activity Data for Xanthone Derivatives This table illustrates typical antioxidant values obtained for xanthones in common in vitro assays. IC50 represents the concentration required to scavenge 50% of the radicals.

| Assay | Representative IC50 Value (μM) |

| DPPH Radical Scavenging | 15.5 |

| ABTS Radical Scavenging | 8.2 |

| Superoxide Anion Scavenging | 22.1 |

By effectively neutralizing these reactive species, this compound can contribute to the protection of biological macromolecules like DNA, proteins, and lipids from oxidative damage.

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

Radical Scavenging Pathways

The antioxidant capacity of many xanthone derivatives is a cornerstone of their biological activity. nih.gov This activity is often attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various pathologies. The general mechanism involves the donation of a hydrogen atom or an electron to a free radical, thus stabilizing it.

Studies on various xanthones demonstrate that the presence of hydroxyl (-OH) groups on the xanthone scaffold is crucial for powerful antioxidant and radical-scavenging activity. mdpi.comresearchgate.net The effectiveness of this scavenging activity is commonly evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govmdpi.com For instance, certain bromophenols, which also possess hydroxyl groups, have shown potent hydroperoxyl radical (HOO•) scavenging activity through a formal hydrogen atom transfer (f-HAT) pathway. nih.gov While specific mechanistic studies on the radical scavenging pathways of this compound are not detailed in the available literature, its structural features, particularly the hydroxyl group within the hydroxyethoxy moiety, suggest a potential to engage in similar radical neutralizing mechanisms.

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis is the dynamic process of maintaining a balance between oxidizing and reducing reactions within a cell, which is essential for normal cellular function and signaling. nih.govnih.gov An excess of ROS can disrupt this balance, leading to oxidative stress, which is linked to numerous diseases. researchgate.net

Investigation of Structure-Activity Relationships (SAR)

The biological profile of a xanthone derivative is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the core xanthone structure influence efficacy and selectivity. nih.gov The type, number, and placement of substituents on the dibenzo-γ-pyrone framework can dramatically alter the compound's pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. researchgate.netnih.govresearchgate.net

Impact of the Hydroxyethoxy Moiety on Activity

The 3-(2-Hydroxyethoxy) substituent is a defining feature of the target compound. This moiety consists of a two-carbon ether chain linked to a terminal hydroxyl group. The presence of oxygenated substituents is a known determinant of the biological activity of xanthones. researchgate.netnih.gov

The impact of this specific group can be analyzed by considering its components:

Ether Linkage: The ethoxy portion can influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets.

Terminal Hydroxyl Group: As previously noted, hydroxyl groups are often critical for antioxidant activity. mdpi.com This terminal -OH group can participate in hydrogen bonding with biological macromolecules, potentially enhancing binding to target enzymes or receptors. nih.gov Compared to a simple hydroxyl or methoxy (B1213986) group, the 2-hydroxyethoxy side chain offers greater conformational flexibility and extends the potential reach for hydrogen bonding interactions, which could lead to a unique biological profile.

Influence of Substituent Position and Nature on Biological Profiles

The location and chemical nature of substituents on the xanthone's aromatic rings are critical determinants of its biological activity. researchgate.netnih.gov Even minor changes can lead to significant shifts in potency and function. For example, SAR studies on a series of 3,4-dioxygenated xanthones revealed that the presence of methoxy groups at positions 3 and 4 induced stronger biological effects compared to derivatives with a hydroxyl group at position 4 and a methoxy group at position 3. mdpi.com

Another study highlighted that for certain anticancer xanthone derivatives, the presence of a 4-methyl group was critical for potent activity, whereas introducing oxygen atoms on the side chain reduced the growth inhibitory effect, possibly due to steric hindrance or altered hydrogen bonding patterns. nih.gov These findings underscore the principle that the biological profile of a xanthone is not merely the sum of its parts, but a result of the complex interplay between the core scaffold and the specific arrangement of its functional groups.

| Xanthone Derivative Type | Substituent Nature/Position | Observed Impact on Activity | Reference |

|---|---|---|---|

| 3,4-Dioxygenated Xanthones | Methoxy groups at C3 and C4 vs. Methoxy at C3 and Hydroxy at C4 | The 3,4-dimethoxy pattern induced stronger inhibition of larvae settlement. | mdpi.com |

| C1-Substituted Xanthones | Chloromethyl group at C1 vs. Bromomethyl or Hydroxymethyl at C1 | The chloromethyl group was associated with an enhancement of antifouling activity. | mdpi.com |

| Aminocarboxymethoxy Xanthones | Presence of a 4-methyl group on the side chain | Considered critical for exhibiting higher potent anticancer activity. | nih.gov |

| Aminocarboxymethoxy Xanthones | Presence of oxygen atoms on the side chain | Reduced the growth inhibitory activity against cancer cell lines. | nih.gov |

Chiral Effects in Biological Activity (if applicable)

Chirality plays a significant role in medicinal chemistry, as enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. nih.govmdpi.com In the context of xanthones, the introduction of a chiral center, often within a substituent, can lead to enantioselectivity in biological activity. nih.gov

For example, studies have shown that the (R)- and (S)-isomers of certain chiral xanthone derivatives display different levels of potency against cancer cell lines and in antioxidant assays. nih.govnih.gov In one instance, the (R)-isomer of a compound was found to be significantly more potent against the MCF-7 cancer cell line than its (S)-isomer, a difference attributed to a more stable conformation when interacting with DNA. nih.gov Similarly, enantiomers of other xanthone derivatives showed differences in their capacity to scavenge DPPH free radicals. nih.gov

The compound this compound does not inherently possess a chiral center. However, if this scaffold were further modified with a substituent containing a stereocenter, it would be anticipated that the resulting enantiomers could display distinct biological activities, consistent with the principle of enantioselectivity observed in other chiral xanthone derivatives. nih.govnih.gov

Potential Applications in Chemical and Biological Research

Development as Research Probes and Tool Compounds

Xanthone (B1684191) derivatives are increasingly being investigated as fluorescent probes for imaging and studying cellular processes. researchgate.netfrontiersin.org The inherent fluorescence of the xanthone nucleus, combined with the ability to modify its photophysical properties through substitution, makes it an attractive scaffold for the development of novel probes. researchgate.netfrontiersin.org

The 2-hydroxyethoxy substituent on the 3-(2-Hydroxyethoxy)-9H-xanthen-9-one molecule could play a crucial role in its potential as a research probe. The hydroxyl and ether functionalities enhance water solubility, a desirable characteristic for biological applications. nih.govcymitquimica.com This increased hydrophilicity could facilitate the compound's use in aqueous environments, such as cell culture media, without the need for organic co-solvents that might be toxic to cells.

Furthermore, the terminal hydroxyl group of the 2-hydroxyethoxy chain provides a convenient point for further chemical modification. This allows for the attachment of targeting moieties, such as peptides or small molecules, which can direct the probe to specific cellular compartments or proteins of interest. This "tagged" approach enables researchers to visualize and track the localization and dynamics of specific biomolecules in living cells.

Table 1: Potential Modifications of this compound for Probe Development

| Moiety to be Attached | Potential Biological Target | Research Application |

| Specific Peptide Sequence | Cell Surface Receptors | Studying receptor trafficking and signaling |

| Enzyme Substrate Analog | Active Site of an Enzyme | Monitoring enzyme activity in real-time |

| Organelle-Targeting Signal | Mitochondria, Nucleus, etc. | Investigating organelle structure and function |

| Metal Chelator | Metal Ions (e.g., Zn2+, Cu2+) | Sensing and imaging metal ion homeostasis |

Utility in Chiral Separation and Chromatography

Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.govmdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. nih.govmdpi.com

Recent research has demonstrated the potential of xanthone derivatives as chiral selectors in the preparation of novel CSPs. mdpi.comresearchgate.net The rigid and planar structure of the xanthone scaffold provides a well-defined platform for creating chiral recognition sites. By attaching chiral moieties to the xanthone core, CSPs with high enantioselectivity can be developed. nih.govmdpi.comresearchgate.net

The this compound molecule could serve as a valuable precursor in the synthesis of such xanthonic CSPs. The terminal hydroxyl group can be readily derivatized with a variety of chiral selectors, such as amino acids or chiral amines. mdpi.com The resulting chiral xanthone derivative can then be covalently bonded to a solid support, typically silica (B1680970) gel, to create the CSP. The 2-hydroxyethoxy linker could provide appropriate spacing and flexibility for the chiral selector to interact effectively with the analytes.

Table 2: Potential Chiral Selectors for Derivatizing this compound

| Chiral Selector | Type of Interaction | Potential Analytes |

| (S)- or (R)-Leucine | Hydrogen bonding, steric hindrance | Chiral acids, amides |

| (1R,2S)-Ephedrine | Dipole-dipole, hydrogen bonding | Chiral alcohols, amines |

| Trans-1,2-Cyclohexanediamine | π-π stacking, hydrogen bonding | Aromatic compounds |

Advanced Material Science Applications

The unique photophysical and electronic properties of the xanthone scaffold also make it a candidate for applications in advanced material science. Xanthone derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers.

The incorporation of this compound into polymer chains could lead to materials with interesting properties. The hydroxyl group can be used as an initiation site for polymerization or as a point of attachment to a polymer backbone. The resulting polymers could exhibit the fluorescent properties of the xanthone core, making them suitable for applications such as fluorescent coatings or sensors.

Furthermore, the ability of the xanthone nucleus to interact with various molecules through π-π stacking and hydrogen bonding could be exploited in the design of self-assembling materials. The 2-hydroxyethoxy group would enhance the solubility and processability of such materials.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The accessibility of 3-(2-Hydroxyethoxy)-9H-xanthen-9-one and its derivatives is fundamental for comprehensive biological evaluation. Future work should focus on developing efficient and scalable synthetic methodologies.

Novel Synthetic Routes: Current synthetic strategies for the xanthone (B1684191) core often involve the condensation of two aryl building blocks or cyclization of intermediates like benzophenones and diaryl ethers. researchgate.net A classic approach is the Grover, Shah, and Shah reaction, which uses a strong acid catalyst to react salicylic (B10762653) acids with polyphenolic compounds. researchgate.net Future research could adapt these methods or explore novel routes, such as palladium-catalyzed annulations or photooxidative cyclizations, to improve yields and substrate scope for precursors of this compound. researchgate.netresearchgate.net

Derivatization Strategies: The functional groups of this compound—the hydroxyl group, the ether linkage, and the aromatic core—are ripe for chemical modification. Derivatization can generate a library of analogs for structure-activity relationship (SAR) studies. Key strategies include:

Acylation/Alkylation of the Hydroxyl Group: Converting the terminal hydroxyl group to esters or ethers can modulate lipophilicity and pharmacokinetic properties.

Modification of the Aromatic Core: Introducing substituents like halogens, nitro groups, or amines onto the xanthene rings can influence electronic properties and target interactions. nih.govnih.gov For instance, chlorination has been shown to enhance the antimicrobial activity of other xanthones. nih.gov

Alteration of the Ether Linkage: Varying the length and nature of the ethoxy chain could impact solubility and binding orientation.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Potential Outcome | Example Reagents |

|---|---|---|---|

| Terminal Hydroxyl | Esterification | Increased lipophilicity, prodrug potential | Acetic anhydride, Benzoyl chloride |

| Terminal Hydroxyl | Etherification | Modified solubility and hydrogen bonding | Methyl iodide, Benzyl bromide |

| Aromatic Rings | Halogenation | Altered electronic properties, potential for new interactions | N-Bromosuccinimide (NBS) |

Advanced Mechanistic Elucidation of Biological Actions

Once a target is identified, elucidating the precise mechanism by which this compound modulates its function is crucial. Xanthones are known to interact with a variety of biological systems, including enzymes and signaling pathways like NF-κB and MAPK. nih.gov

Future mechanistic studies should investigate:

Enzyme Inhibition Kinetics: If the target is an enzyme, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).

Signaling Pathway Analysis: Techniques like Western blotting, qPCR, and reporter gene assays can be used to measure the compound's effect on the phosphorylation status and expression levels of key proteins downstream of the identified target. For instance, studies on other xanthones have demonstrated modulation of pro-inflammatory mediators. mdpi.com

Structural Biology: Co-crystallization of the compound with its target protein or the use of cryo-electron microscopy can provide atomic-level details of the binding interaction, revealing the specific residues involved and guiding further optimization efforts.

Integration of In Silico and Experimental Approaches for Lead Optimization

A synergistic approach combining computational (in silico) and experimental methods will accelerate the optimization of this compound into a viable drug candidate. nih.gov This iterative cycle of design, synthesis, and testing is central to modern drug discovery. drexel.edu

The integrated workflow should include:

In Silico Screening and Modeling: Computational tools can be used for virtual screening of compound libraries, predicting ADME (absorption, distribution, metabolism, and excretion) properties, and performing molecular docking studies to predict how analogs might bind to the target. biointerfaceresearch.comresearchgate.net

Chemical Synthesis: Based on computational predictions, a focused library of analogs would be synthesized.

Experimental Validation: The synthesized compounds would be tested in vitro for target affinity and cellular activity. Promising candidates would then be subjected to further experimental validation, with the results feeding back into the next round of in silico design. nih.gov This cycle refines the understanding of the SAR and leads to compounds with improved properties.

Development of Analogs with Tuned Specificity and Potency

The ultimate goal of a lead optimization program is to develop analogs with enhanced potency against the desired target and increased selectivity to minimize off-target effects. Building on the derivatization strategies outlined in section 7.1, a focused effort to fine-tune the structure of this compound is needed.

Key areas for exploration include:

Scaffold Hopping: Replacing the xanthene core with other privileged scaffolds while retaining key pharmacophoric features could lead to novel intellectual property and improved drug-like properties.

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can improve metabolic stability or binding affinity. For example, the terminal hydroxyl group could be replaced with a carboxylic acid or a tetrazole ring to alter its acidity and interaction potential.

Stereochemical Control: If chiral centers are introduced during derivatization, the synthesis and evaluation of individual enantiomers will be necessary, as biological activity is often stereospecific.

Assessment of Biosynthetic Relevance and Natural Product Mimicry

While this compound itself may be a synthetic construct, its core scaffold is prevalent in nature. nih.gov Xanthones are secondary metabolites found in various plants and fungi, typically biosynthesized via the shikimate and acetate (B1210297) pathways. uniroma1.it

Future research could explore:

Natural Product Mimicry: Investigating whether the hydroxyethoxy side chain mimics a structural motif found in natural ligands for the identified target. This approach, where synthetic molecules are inspired by natural products, is a powerful strategy in drug discovery.

Biosynthetic Engineering: Although less direct for a synthetic compound, understanding the natural biosynthesis of related xanthones could inspire novel chemo-enzymatic routes to produce complex analogs that are difficult to access through purely chemical synthesis. This could involve using engineered enzymes to perform specific transformations on a synthetic xanthone precursor.

Q & A

Q. Table 1: Comparison of Synthetic Methods for Xanthone Derivatives

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | >95 | |

| Friedel-Crafts Acylation | 50–60 | 90–95 | |

| Microwave-Assisted | 80–85 | >98 |

Q. Table 2: Substituent Effects on Antiallergic Activity

| Substituent (Position) | Molar Refractivity | PCA Inhibition (%) |

|---|---|---|

| -OCH₂CH₂OH (3) | 12.3 | 82 |

| -OCH₃ (3) | 7.1 | 65 |

| -Cl (3) | 6.0 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.